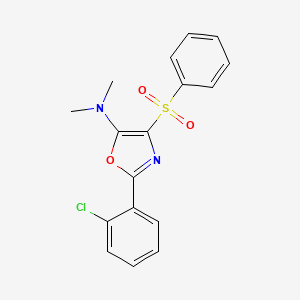
Methyl 3-(4-methylpiperazin-1-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-(4-methylpiperazin-1-yl)prop-2-enoate” is a chemical compound with the molecular formula C9H16N2O2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “Methyl 3-(4-methylpiperazin-1-yl)prop-2-enoate” consists of 9 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact structure and arrangement of these atoms would require more specific information or computational chemistry analysis.Physical And Chemical Properties Analysis
“Methyl 3-(4-methylpiperazin-1-yl)prop-2-enoate” has a molecular weight of 184.24 . More specific physical and chemical properties such as melting point, boiling point, solubility, and others were not found in the sources I accessed .Scientific Research Applications
Antimicrobial Activity
Compounds similar to Methyl 3-(4-methylpiperazin-1-yl)prop-2-enoate have been studied for their antimicrobial properties. For instance, piperazine derivatives have shown potential in docking simulations against oxidoreductase enzymes, which are crucial in bacterial metabolism .
Synthesis of New Amides
N-methylpiperazine fragments, closely related to the compound , are used in the synthesis of new carboxylic acid amides. These amides have potential applications in various fields, including medicinal chemistry .
Leukemia Treatment
Derivatives of piperazin-1-yl, a moiety present in the compound you’re interested in, have been used in therapeutic agents like Imatinib for treating leukemia by inhibiting tyrosine kinases .
Antifungal Agents
Similar compounds have been synthesized as potential antifungal agents. They undergo intramolecular cyclization to form cinnolines, which could serve as a model for developing new antifungal medications .
Anticholinesterase Activity
Piperazine derivatives are also explored for their anticholinesterase activity, which is significant in treating diseases like Alzheimer’s. The synthesis of such compounds involves complex reactions like the Morita–Baylis–Hillman reaction .
Mechanism of Action
Future Directions
The future directions for research on “Methyl 3-(4-methylpiperazin-1-yl)prop-2-enoate” and similar compounds could include further exploration of their synthesis, reactivity, and potential biological activity. Piperazine derivatives, in general, are a topic of ongoing research in medicinal chemistry .
properties
IUPAC Name |
methyl (E)-3-(4-methylpiperazin-1-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-10-5-7-11(8-6-10)4-3-9(12)13-2/h3-4H,5-8H2,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGRGFKNHWIYLP-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C=CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)/C=C/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(Methylsulfonyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B2999345.png)
![3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2999347.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-((6-(pyridin-4-yl)pyridazin-3-yl)oxy)ethyl)acetamide](/img/structure/B2999349.png)
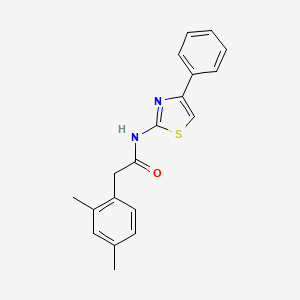
![N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]-3-nitrobenzenesulfonamide](/img/structure/B2999352.png)
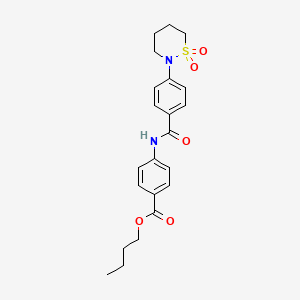
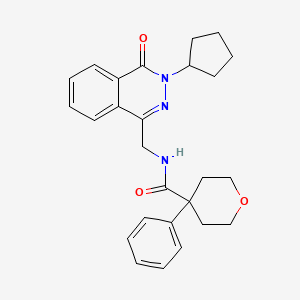
![2-[1-(Dimethylamino)-3-(4-fluoroanilino)-2-propenylidene]malononitrile](/img/structure/B2999359.png)
![N-(4-acetylphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2999360.png)
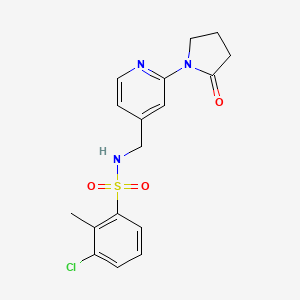
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-nitrophenyl)oxalamide](/img/structure/B2999362.png)
